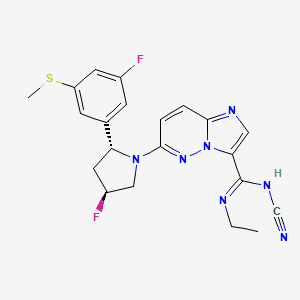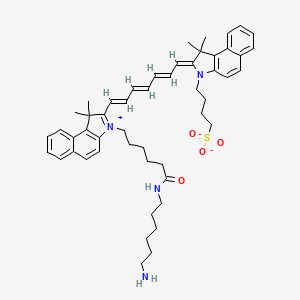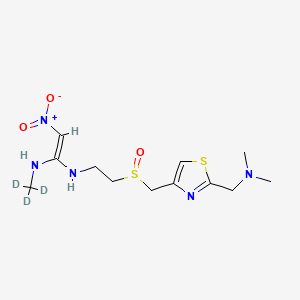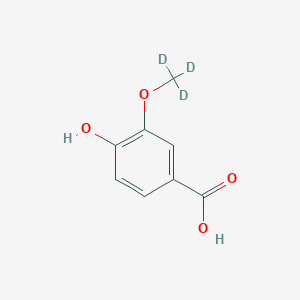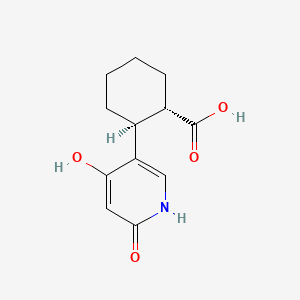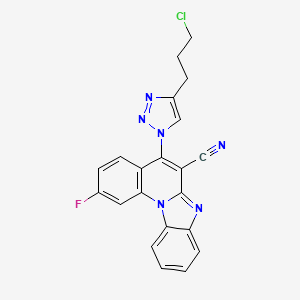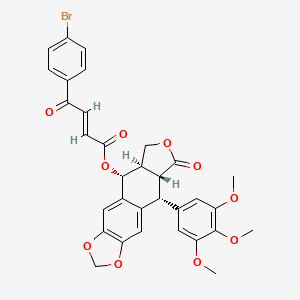
PI3K/Akt-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Inhibidor PI3K/Akt-IN-2 es un inhibidor de molécula pequeña que se dirige a la vía de señalización de la fosfatidilinositol 3-quinasa (PI3K) y la proteína quinasa B (Akt). Esta vía es crucial para regular varios procesos celulares, incluyendo el crecimiento celular, la supervivencia, el metabolismo y la angiogénesis. La desregulación de la vía PI3K/Akt se asocia comúnmente con el cáncer y otras enfermedades, lo que hace que el Inhibidor this compound sea un compuesto valioso para la investigación terapéutica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Inhibidor PI3K/Akt-IN-2 normalmente implica múltiples pasos, incluyendo la formación de intermedios clave y reacciones de acoplamiento finales. Las rutas sintéticas y las condiciones de reacción específicas pueden variar, pero generalmente involucran el uso de solventes orgánicos, catalizadores y condiciones controladas de temperatura .
Métodos de producción industrial
La producción industrial del Inhibidor this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de reacciones
El Inhibidor PI3K/Akt-IN-2 experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción a menudo involucran temperaturas controladas, niveles de pH y entornos de solventes .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El Inhibidor PI3K/Akt-IN-2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto de herramienta para estudiar la vía de señalización PI3K/Akt y su papel en varios procesos químicos
Biología: Employed en la investigación de biología celular para investigar las respuestas celulares a la inhibición de PI3K/Akt, incluyendo la proliferación celular, la apoptosis y la diferenciación
Medicina: Explorado como un posible agente terapéutico para tratar cánceres y otras enfermedades asociadas con la desregulación de la vía PI3K/Akt
Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a la vía PI3K/Akt
Mecanismo De Acción
El Inhibidor PI3K/Akt-IN-2 ejerce sus efectos al inhibir la actividad de PI3K y Akt, componentes clave de la vía de señalización PI3K/Akt. Esta inhibición interrumpe los eventos de señalización posteriores, lo que lleva a una disminución de la proliferación celular, un aumento de la apoptosis y un metabolismo celular alterado. El compuesto se dirige específicamente a los sitios de unión al ATP de PI3K y Akt, evitando su activación y la señalización posterior .
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores PI3K/mTOR: Inhibidores duales que se dirigen tanto a PI3K como al objetivo de rapamicina en mamíferos (mTOR), como BEZ235 y GDC-0980
Inhibidores Pan-PI3K: Compuestos que inhiben todas las isoformas de PI3K, como BKM120 y ZSTK474
Inhibidores PI3K específicos de isoformas: Inhibidores que se dirigen a isoformas específicas de PI3K, como idelalisib (específica de PI3K delta) y alpelisib (específica de PI3K alfa)
Singularidad
El Inhibidor PI3K/Akt-IN-2 es único en su capacidad de inhibir selectivamente tanto PI3K como Akt, proporcionando un bloqueo más completo de la vía de señalización PI3K/Akt. Esta inhibición dual puede resultar en una supresión más efectiva del crecimiento y la supervivencia tumoral en comparación con los inhibidores que se dirigen solo a un componente de la vía .
Propiedades
Fórmula molecular |
C32H27BrO10 |
|---|---|
Peso molecular |
651.5 g/mol |
Nombre IUPAC |
[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C32H27BrO10/c1-37-25-10-17(11-26(38-2)31(25)39-3)28-19-12-23-24(42-15-41-23)13-20(19)30(21-14-40-32(36)29(21)28)43-27(35)9-8-22(34)16-4-6-18(33)7-5-16/h4-13,21,28-30H,14-15H2,1-3H3/b9-8+/t21-,28+,29-,30-/m0/s1 |
Clave InChI |
IKTFRKYEGUKRPW-NHMJTRFWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)/C=C/C(=O)C6=CC=C(C=C6)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)C=CC(=O)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




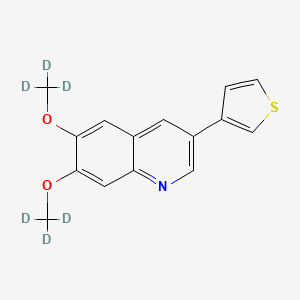
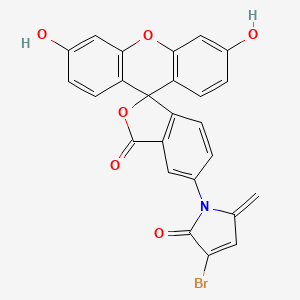
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
